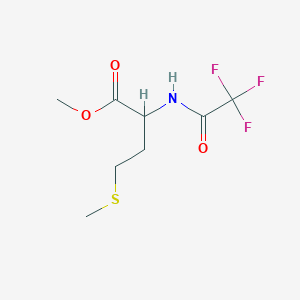
N-TFA-DL-METHIONINE METHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-TFA-DL-METHIONINE METHYL ESTER is a chemical compound with the molecular formula C8H12F3NO3S and a molecular weight of 259.25 g/mol. This compound is characterized by the presence of a trifluoroacetyl group, a methylsulfanyl group, and a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-TFA-DL-METHIONINE METHYL ESTER can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with trifluoroacetic anhydride in the presence of a suitable base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-TFA-DL-METHIONINE METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common reagents and conditions used in these reactions include mild temperatures (0-50°C), solvents like dichloromethane or ethanol, and reaction times ranging from 1-6 hours. Major products formed from these reactions include sulfoxides, sulfones, trifluoromethyl derivatives, and various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
N-TFA-DL-Methionine Methyl Ester is primarily used in analytical chemistry for the resolution and quantification of amino acids. A significant application is its derivatization for gas chromatography (GC) analysis. The derivatization process enhances the detection sensitivity and selectivity of amino acids, particularly in complex biological samples.
Case Study: Two-Dimensional Gas Chromatography
- A study demonstrated a comprehensive two-dimensional gas chromatography method employing this compound derivatives. This method achieved a detection limit of 1-7 pg for various amino acids, including non-proteinogenic types. The use of chiral stationary phases improved enantioseparation, crucial for analyzing enantiomers in biological samples .
Table 1: Analytical Performance Metrics
| Parameter | Value |
|---|---|
| Detection Limit | 1-7 pg |
| Enantiomeric Excess | >99% |
| Conversion Rate | 51.3% |
| Enantiomeric Ratio | >200 |
Enzymatic Resolution
Another prominent application of this compound is in enzymatic reactions where it serves as a substrate for lipases. The resolution of racemic mixtures into pure enantiomers is vital in pharmaceutical synthesis.
Case Study: Lipase-Catalyzed Resolution
- Research involving the lipase from Brucella thiophenivorans showed high enantioselectivity when resolving N-acetyl-DL-methionine methyl ester to produce N-acetyl-L-methionine methyl ester. The process yielded an enantiomeric excess exceeding 99%, demonstrating the potential for producing key chiral intermediates for drug synthesis .
Synthesis of Bioactive Compounds
This compound also plays a role in synthesizing bioactive peptides and other compounds with therapeutic potential. Its structure allows it to be integrated into peptide synthesis protocols, enhancing the pharmacological properties of the resulting peptides.
Case Study: Peptide Synthesis
- The incorporation of N-methyl amino acids, including derivatives like this compound, has been shown to improve the stability and activity of peptides against proteolytic degradation. This modification enhances membrane permeability and bioavailability, making it valuable in drug development .
Modifications to Natural Products
The compound is also utilized in modifying natural products to enhance their biological activities. For instance, derivatives of glycyrrhetinic acid synthesized using methionine esters exhibited improved efficacy against cancer cell lines.
Table 2: Biological Activity Enhancement
| Compound | IC50 (μM) |
|---|---|
| Aloe-emodin | 4.79 |
| Glycyrrhetinic Acid Derivative | <10 |
Wirkmechanismus
The mechanism of action of N-TFA-DL-METHIONINE METHYL ESTER involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-TFA-DL-METHIONINE METHYL ESTER can be compared with similar compounds such as:
Methyl 4-methylsulfanyl-2-aminobutanoate: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate: Contains an additional carbon in the butanoate chain, which can affect its physical and chemical properties.
Ethyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate: The ethyl ester variant, which may have different solubility and reactivity compared to the methyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1808-40-8 |
|---|---|
Molekularformel |
C8H12F3NO3S |
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Synonyme |
N-TFA-DL-METHIONINE METHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















